molecular formula C10H7ClFN5O2 B2733659 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 326007-12-9

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2733659
CAS No.: 326007-12-9
M. Wt: 283.65
InChI Key: QUJMIQJOMZMKJW-UHFFFAOYSA-N
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Description

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorophenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of a pyrimidine derivative followed by substitution reactions to introduce the chlorine and fluorophenyl groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
  • This compound
  • This compound

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine, fluorophenyl, and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar pyrimidine derivatives.

Properties

IUPAC Name

2-chloro-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN5O2/c11-10-15-8(13)7(17(18)19)9(16-10)14-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJMIQJOMZMKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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